molecular formula C25H22N4O4 B3205059 3-(4-(6-(4-methoxyphenyl)pyridazin-3-yl)piperazine-1-carbonyl)-2H-chromen-2-one CAS No. 1040639-59-5

3-(4-(6-(4-methoxyphenyl)pyridazin-3-yl)piperazine-1-carbonyl)-2H-chromen-2-one

Cat. No. B3205059
CAS RN: 1040639-59-5
M. Wt: 442.5 g/mol
InChI Key: VYRGYLVAMSATDC-UHFFFAOYSA-N
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Description

The compound “3-(4-(6-(4-methoxyphenyl)pyridazin-3-yl)piperazine-1-carbonyl)-2H-chromen-2-one” is a type of organic compound . It is a pyridyl compound that inhibits the hedgehog signaling pathway and is useful in the treatment of hyperproliferative diseases and angiogenesis mediated diseases .


Physical And Chemical Properties Analysis

The molecular weight of this compound is 392.4112 . Unfortunately, other physical and chemical properties like melting point, boiling point, solubility, etc., couldn’t be found from the available resources.

Scientific Research Applications

PARP Inhibition

In addition to its anticancer properties, this compound has potential as a PARP (poly ADP-ribose polymerase) inhibitor. PARP inhibitors are crucial in cancer therapy, especially for tumors with defective DNA repair mechanisms. Although further research is needed, this application holds promise.

Mechanism of Action

This compound is known to inhibit the hedgehog signaling pathway . The hedgehog signaling pathway is a key regulator of cell growth and differentiation, and its dysregulation has been implicated in many types of cancer .

properties

IUPAC Name

3-[4-[6-(4-methoxyphenyl)pyridazin-3-yl]piperazine-1-carbonyl]chromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22N4O4/c1-32-19-8-6-17(7-9-19)21-10-11-23(27-26-21)28-12-14-29(15-13-28)24(30)20-16-18-4-2-3-5-22(18)33-25(20)31/h2-11,16H,12-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYRGYLVAMSATDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NN=C(C=C2)N3CCN(CC3)C(=O)C4=CC5=CC=CC=C5OC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-(6-(4-methoxyphenyl)pyridazin-3-yl)piperazine-1-carbonyl)-2H-chromen-2-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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